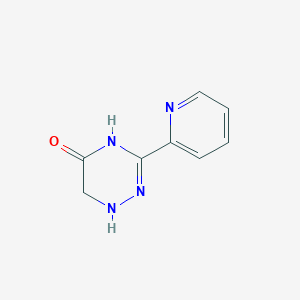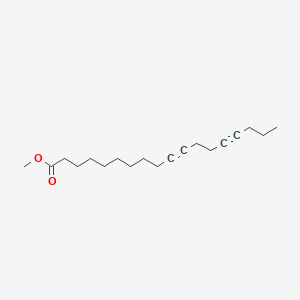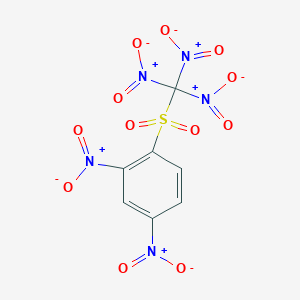
(2,3-Dihydroxypropyl)(hydroxy)propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydroxypropyl)(hydroxy)propanedioic acid is a compound of significant interest in various scientific fields. It is a derivative of propanedioic acid, commonly known as malonic acid, which is a dicarboxylic acid with the formula CH₂(COOH)₂. This compound is characterized by the presence of two hydroxyl groups on the propyl chain and an additional hydroxyl group on the propanedioic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydroxypropyl)(hydroxy)propanedioic acid can be achieved through several methods. One common approach involves the hydroxylation of propanedioic acid derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective addition of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate, followed by hydroxylation. This method is preferred due to its efficiency and scalability .
化学反応の分析
Types of Reactions: (2,3-Dihydroxypropyl)(hydroxy)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
(2,3-Dihydroxypropyl)(hydroxy)propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of (2,3-Dihydroxypropyl)(hydroxy)propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can influence various biochemical processes, including enzyme catalysis and metabolic pathways .
類似化合物との比較
Malonic Acid (Propanedioic Acid): The parent compound with two carboxyl groups.
Oxalic Acid: A simpler dicarboxylic acid with the formula C₂H₂O₄.
Succinic Acid: Another dicarboxylic acid with the formula C₄H₆O₄.
Uniqueness: This structural feature distinguishes it from other similar dicarboxylic acids and contributes to its versatility in various chemical and biological processes .
特性
CAS番号 |
56883-94-4 |
|---|---|
分子式 |
C6H10O7 |
分子量 |
194.14 g/mol |
IUPAC名 |
2-(2,3-dihydroxypropyl)-2-hydroxypropanedioic acid |
InChI |
InChI=1S/C6H10O7/c7-2-3(8)1-6(13,4(9)10)5(11)12/h3,7-8,13H,1-2H2,(H,9,10)(H,11,12) |
InChIキー |
KVMJZHBFNFXZKY-UHFFFAOYSA-N |
正規SMILES |
C(C(CO)O)C(C(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)


![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)





